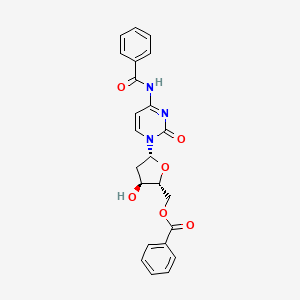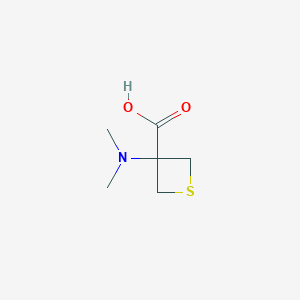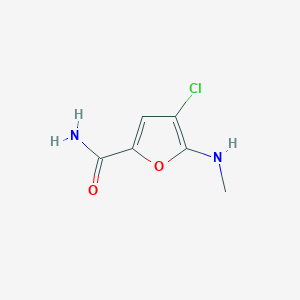
4-Chloro-5-(methylamino)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(methylamino)furan-2-carboxamide is a heterocyclic organic compound that belongs to the furan family Furans are characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylamino)furan-2-carboxamide typically involves the reaction of 4-chloro-5-nitrofuran-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction of 4-chloro-5-nitrofuran-2-carboxylic acid: This step converts the nitro group to an amino group.
Amidation with methylamine: The resulting amine is then reacted with methylamine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(methylamino)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or amines for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(methylamino)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins that are crucial for the survival of microbial cells. The compound may also interfere with DNA synthesis or repair mechanisms, leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-furoic acid: Another furan derivative with similar structural features but different biological activities.
4-Chloro-5-nitrofuran-2-carboxylic acid: A precursor in the synthesis of 4-Chloro-5-(methylamino)furan-2-carboxamide.
2-Furoic acid: A simpler furan derivative used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chloro group and a methylamino group on the furan ring makes it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C6H7ClN2O2 |
|---|---|
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
4-chloro-5-(methylamino)furan-2-carboxamide |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-6-3(7)2-4(11-6)5(8)10/h2,9H,1H3,(H2,8,10) |
Clé InChI |
QSUBHCGQYBSMSF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(O1)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
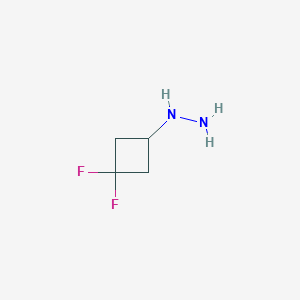
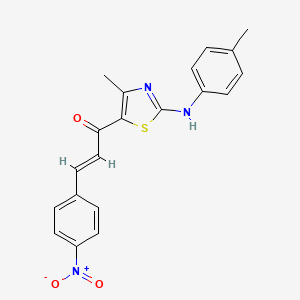
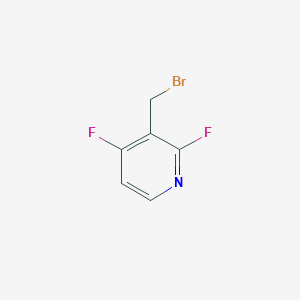

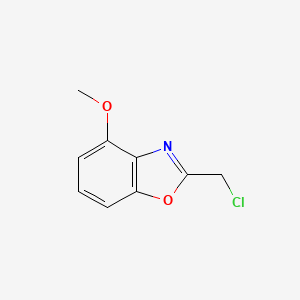
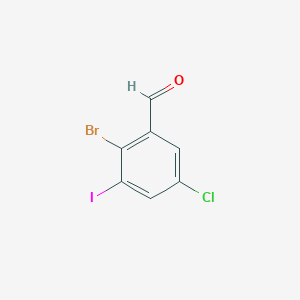
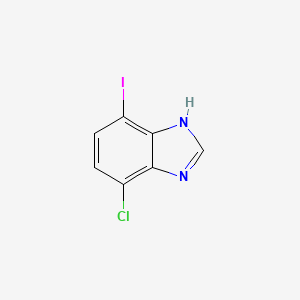
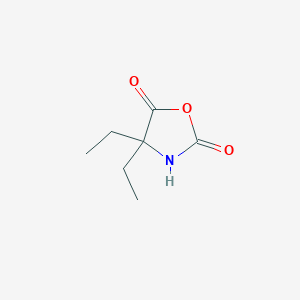
![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

